Oxamide oxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-hydroxyiminoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2/c3-1(5-7)2(4)6/h7H,(H2,3,5)(H2,4,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOXKLBUCRZPQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1923816-07-2 | |
| Record name | Acetamide, 2-amino-2-(hydroxyimino)-, (2Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1923816-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemical Transformations of Oxamide Oxime
Direct Synthesis Routes for Oxamide (B166460) Oxime and its Core Ligands
The synthesis of oxamide oxime and its foundational ligands relies on established organic chemistry reactions, primarily condensation and the formation of oxime functionalities.
Synthesis via Condensation Reactions (e.g., Dichloroglyoxime (B20624) with Amine Derivatives)
The most prevalent and versatile method for synthesizing substituted oxamide oximes involves the condensation reaction between dichloroglyoxime and primary amines. tubitak.gov.tr This reaction proceeds through a nucleophilic substitution pathway where the amine's nucleophilic nitrogen atom attacks the electrophilic carbon of dichloroglyoxime, displacing the chloride ions. This method is effective for a variety of amine derivatives, including both alkyl and aryl amines, and is typically conducted under mild conditions. researchgate.net
For example, the reaction of dichloroglyoxime with an excess amount of hexylamine (B90201) in ethanol (B145695) at room temperature produces the corresponding N,N'-dihexyl-diaminoglyoxime. Similarly, new dioximes functionalized with carboxylic acid groups have been synthesized by reacting dichloroglyoxime with p-aminobenzoic acid in methanol (B129727) with sodium carbonate as a base. tubitak.gov.tr The general procedure often involves the dropwise addition of the amine to a solution of dichloroglyoxime. researchgate.net
Table 1: Examples of Condensation Reactions for Substituted this compound Synthesis
| Reactant 1 | Reactant 2 | Solvent | Base/Conditions | Product | Reference |
|---|---|---|---|---|---|
| Dichloroglyoxime | Hexylamine | Ethanol | Room Temperature | N,N'-dihexyl-diaminoglyoxime | |
| Dichloroglyoxime | p-Aminobenzoic acid | Methanol | Na₂CO₃ | N,N'-bis(4-carboxyphenyl)-diaminoglyoxime | tubitak.gov.tr |
| Dichloroglyoxime | 2-Aminothiophenol | Methanol | Alkaline Solution | (2E,3E)-2H-1,4-benzothiazine-2,3(4H)dionedioxime | researchgate.net |
| Dichloroglyoxime | Primary Aryl Amines | Not Specified | Dropwise addition | Bis(substituted phenylamino)glyoxime derivatives | researchgate.net |
Methodologies for Oxime Formation as Precursors or Analogs to this compound
The direct precursors to substituted oxamide oximes, such as glyoxime (B48743) and dichloroglyoxime, are synthesized through fundamental oximation reactions. Oximes are generally produced by the condensation of a carbonyl compound (an aldehyde or ketone) with hydroxylamine (B1172632). numberanalytics.comwikipedia.org The rate of this reaction is pH-dependent. arpgweb.comnih.gov
Glyoxime, the parent compound, is synthesized by reacting an aqueous solution of glyoxal (B1671930) with hydroxylamine sulfate. google.com An efficient method for this synthesis avoids the use of an alkali for neutralization, which prevents the formation of salt byproducts and results in a glyoxime yield exceeding 99%. google.com The resulting glyoxime, which is in an aqueous suspension, can be directly chlorinated to produce dichloroglyoxime. google.com This allows for a continuous, "one-pot" process from glyoxal to dichloroglyoxime, which is a key starting material for many this compound derivatives. google.com
Synthesis of Substituted Oxamide Oximes and Their Precursors
The core this compound structure can be readily modified by incorporating various substituents, which is typically achieved by selecting appropriately functionalized starting materials.
Preparation of Alkyl-Substituted Oxamide Oximes
The synthesis of alkyl-substituted oxamide oximes utilizes the condensation reaction between dichloroglyoxime and primary alkylamines. A well-documented example is the preparation of a hexyl-substituted this compound. rsc.org In this synthesis, dichloroglyoxime is treated with an excess of hexylamine in ethanol at room temperature. The resulting ligand precipitates as a white solid upon the addition of water, which also serves to dissolve the hexylammonium chloride byproduct. These lipophilic ligands are of significant interest as building blocks for creating self-assembling metal-organic frameworks. rsc.org
Derivatization Strategies for Functionalized Oxamide Oximes
Functional groups can be introduced into the this compound structure by employing primary amines that bear the desired functionality. This strategy imparts specific chemical properties to the final ligand. The condensation of dichloroglyoxime with various amines or thiols can produce a range of di-, tetra-, or polyamino-derivatives and substituted thioglyoximes. tubitak.gov.tr For instance, using p-aminobenzoic acid as the amine source results in an this compound derivative functionalized with carboxylic acid groups. tubitak.gov.tr Similarly, complex heterocyclic systems can be formed, as seen in the reaction of dichloroglyoxime with 2-aminothiophenol, which can yield products like (2E,3E)-2H-1,4-benzothiazine-2,3(4H)dionedioxime depending on the specific reaction conditions. researchgate.net These derivatization strategies highlight the modularity of the synthesis, allowing for the creation of tailored ligands.
Chemical Modifications and Transformations of this compound Derivatives
The primary chemical transformation of this compound derivatives involves their use as polydentate ligands in coordination chemistry. The vic-dioxime moiety is an exceptional chelating agent for transition metal ions, with the anti-(E,E) isomer being particularly effective for forming stable N,N-coordinated complexes. tubitak.gov.tr
Alkyl-substituted this compound ligands have been successfully used to synthesize complexes with metals such as nickel(II) and palladium(II). rsc.org These coordination compounds are typically prepared by reacting the ligand with a metal salt, like NiCl₂·6H₂O or Na₂PdCl₄, in an ethanol solution. The resulting complexes can possess remarkable structural properties; for example, the nickel(II) and palladium(II) complexes of hexyl-substituted this compound self-assemble via hydrogen bonds to form well-defined tubular channels. rsc.org This demonstrates their potential application in materials science for creating porous, crystalline solids. While specific examples for this compound are not detailed, the oxime groups themselves are amenable to further chemical modification, such as O-alkylation through reaction with organohalides and a base, which could be used to fine-tune the electronic and steric properties of the ligand system. google.comgoogle.com
Formation of O-Substituted Oxime Derivatives
The hydroxyl groups of this compound can undergo substitution reactions to form a variety of O-substituted derivatives. These reactions typically involve the reaction of the oxime with an electrophile, such as an organohalide or an acylating agent, often in the presence of a base. nih.gov The O-substituted derivatives of oximes are valuable intermediates in the synthesis of pharmaceuticals and agricultural products. google.com
One common method for the synthesis of O-alkyl oximes is the reaction of an oxime with an organohalide and an alkali metal alkoxide, such as sodium methoxide. google.com Another approach involves the formation of an oxime salt by reacting the oxime with sodium metal or sodium hydride in an inert solvent, followed by reaction with an alkyl halide. google.com A two-step procedure has also been described where the oxime is first converted to its salt form using an alkoxide and then reacted with an alkyl bromide or chloride in an aprotic-dipolar solvent. google.com Furthermore, O-alkylation can be achieved by reacting oximes with powdered sodium hydroxide (B78521) and an organohalide in the presence of water and an aprotic-dipolar solvent. google.com
Base-mediated alkylation or acylation of oxime precursors can also yield O-alkyl and O-acyl derivatives. nih.gov For instance, the synthesis of O-substituted tryptanthrin (B1681603) oxime derivatives has been achieved through the direct condensation of tryptanthrin with the corresponding hydroxylamine ether, or by the base-mediated alkylation or acylation of the parent tryptanthrin oxime. nih.gov
A process for producing O-substituted oximes under anhydrous conditions involves reacting an oxime with an alkali-metal hydroxide to form the alkali metal salt, followed by azeotropic distillation to remove water, and then reacting the resulting mixture with an organohalide compound. google.com This method can be used to produce various O-substituted hydroxylamines after hydrolysis of the corresponding O-substituted oxime. google.com
Table 1: Examples of O-Substituted this compound Derivatives and Synthetic Approaches
| Derivative Type | Synthetic Method | Reagents | Reference |
| O-Alkyl Oximes | Reaction with organohalide and alkoxide | Oxime, Organohalide, Sodium Methoxide | google.com |
| O-Alkyl Oximes | Reaction of oxime salt with alkyl halide | Oxime, Sodium Hydride, Alkyl Halide | google.com |
| O-Alkyl Oximes | Base-mediated alkylation | Oxime, Alkylating Agent, Base | nih.gov |
| O-Acyl Oximes | Base-mediated acylation | Oxime, Acylating Agent, Base | nih.gov |
| O-Substituted Oximes | Anhydrous reaction with organohalide | Oxime, Alkali-metal Hydroxide, Organohalide | google.com |
Reactions Involving this compound to Yield Heterocyclic Compounds
This compound and its derivatives are versatile precursors for the synthesis of various heterocyclic compounds. numberanalytics.comresearchgate.net The reactivity of the oxime functional group allows for its participation in cyclization reactions, leading to the formation of rings containing nitrogen and other heteroatoms. numberanalytics.comnumberanalytics.com
One significant application is in the formation of five-membered heterocycles. For example, the intramolecular reactions of oxime radicals, generated from oximes, can lead to the formation of isoxazolines. beilstein-journals.org These reactions can proceed through either a C-H bond cleavage followed by cyclization or an addition of the oxime radical to a C=C double bond. beilstein-journals.org The delocalization of the unpaired electron in the oxime radical allows for the formation of either a C-O or a C-N bond, leading to different heterocyclic products. beilstein-journals.org
Oxime esters can also undergo cyclization reactions. For instance, copper-catalyzed [3+2] cyclization of oxime acetates with xanthates can produce thiazol-2-yl ethers. mdpi.com Similarly, spiro-pyrrolines can be synthesized through the copper-catalyzed reaction of activated alkenes and oxime esters. mdpi.com
Furthermore, oximes can be used to construct six-membered heterocycles like pyridines. mdpi.com A K2CO3-mediated cyclization rearrangement of γ,δ-alkynyl oximes provides a route to pyridinols. mdpi.com Another method involves a redox cyclization reaction of cyclopropanol (B106826) and oxime acetate (B1210297), catalyzed by 4-HO-tempo, to yield pyridine (B92270) derivatives. mdpi.com
The N-O bond in oximes is relatively weak and its cleavage is a key step in many of these cyclization reactions, allowing for the formation of new C-N, C-O, or C-C bonds. researchgate.netmdpi.com This reactivity has been exploited in both transition-metal-catalyzed and radical-mediated syntheses of a wide array of N-heterocycles. mdpi.com
Table 2: Heterocyclic Compounds Derived from this compound
| Heterocycle | Reaction Type | Key Intermediates/Reagents | Reference |
| Isoxazolines | Intramolecular radical cyclization | Oxime radicals | beilstein-journals.org |
| Thiazol-2-yl ethers | Copper-catalyzed [3+2] cyclization | Oxime acetates, Xanthates | mdpi.com |
| Spiro-pyrrolines | Copper-catalyzed cyclization | Activated alkenes, Oxime esters | mdpi.com |
| Pyridinols | K2CO3-mediated cyclization | γ,δ-Alkynyl oximes | mdpi.com |
| Pyridine derivatives | Redox cyclization | Cyclopropanol, Oxime acetate, 4-HO-tempo | mdpi.com |
Structural Characterization and Spectroscopic Analysis of Oxamide Oxime and Its Derivatives
Single Crystal X-ray Diffraction Studies
Determination of Crystal Structures of Oxamide (B166460) Oxime Ligands
While detailed X-ray diffraction studies of the isolated oxamide oxime ligand are not explicitly detailed in the provided search results, its structural characteristics are frequently inferred from its behavior as a ligand within metal complexes. For instance, in complexes such as bis[(N-hexylaminoglyoxime)]palladium(II), the ligand is observed to coordinate through its oximic nitrogen atoms in a square planar environment around the metal center, highlighting its bidentate nature researchgate.net. The presence of oxime and amide groups allows for diverse coordination modes and participation in hydrogen bonding networks.
Structural Elucidation of Metal Complexes Incorporating Oxamide Oximes
This compound forms stable complexes with various transition metals, including nickel(II), palladium(II), and cobalt(II/III), exhibiting diverse coordination geometries and crystal systems.
Nickel(II) Complexes:
The complex [Ni(H₂oxado)₃]²⁺ crystallizes in a trigonal crystal system with the space group R3̅. In this complex, the Ni–N bond lengths range from 1.880 to 1.862 Å, indicating strong coordination .
Alkyl-substituted this compound Ni(II) complexes are found to be centrosymmetric at the metal center, with nickel bound by four oximic nitrogen atoms from two ligands in a square planar environment researchgate.netrsc.orgrsc.org.
The molecular metal [Ni(oaoH)(oaoH₂)]tcnq features planar metal complex cations, which are stabilized by hydrogen bonds and π-stacking interactions .
Palladium(II) Complexes:
Palladium(II) complexes of alkyl-substituted oxamide oximes also exhibit a centrosymmetric metal center with a square planar coordination geometry, where palladium is bound by four oximic nitrogen atoms from two ligands researchgate.netrsc.orgrsc.org.
Selected bond lengths for palladium(II) complexes, such as those with N-hexylaminoglyoxime, demonstrate characteristic distances within the coordinated ligand. For instance, O-N bond lengths are around 1.342-1.397 Å, and C-N bond lengths are approximately 1.296-1.315 Å researchgate.net.
Cobalt(II/III) Complexes:
Cobalt(III) complexes, such as [Co(H₂oxao)₃]³⁺, are pseudo-octahedrally coordinated and exhibit a chiral nature, often crystallizing in a rhombohedral space group (e.g., R3c) scirp.orgiucr.orgresearchgate.net.
A novel cobalt(II) complex, [Co(H₂oxado)₃]C₂O₄·H₂oxado·2H₂O, crystallizes in the triclinic space group P-1. The central cobalt(II) cation is pseudo-octahedrally coordinated by six imino nitrogen atoms of the neutral oxamide dioxime ligand scirp.orgscirp.org.
Table 1: Selected Bond Lengths (Å) in this compound Metal Complexes
| Complex Type | Bond | Length (Å) | Reference |
| Ni(II) | Ni–N | 1.880–1.862 | |
| Pd(II) | O1–N1 | 1.342–1.397 | researchgate.net |
| Pd(II) | O2–N2 | 1.326–1.392 | researchgate.net |
| Pd(II) | C1–N1 | 1.284–1.315 | researchgate.net |
| Pd(II) | C2–N2 | 1.295–1.314 | researchgate.net |
Analysis of Intermolecular Hydrogen Bonding Networks in Solid-State Architectures
Hydrogen bonding plays a crucial role in stabilizing the solid-state architectures of this compound compounds and their metal complexes, often leading to the formation of intricate supramolecular structures.
In metal complexes of oxamide oximes, oximic oxygen atoms (O1) frequently form intermolecular hydrogen bonds with amino nitrogen atoms (N3/N4), contributing to the stabilization of tubular channel architectures .
Studies on nickel(II) and palladium(II) complexes of alkyl-substituted oxamide oximes have revealed their ability to self-assemble into infinite tubular channels through hydrogen bonding interactions. These channels are often partially filled by the alkyl chains of the substituents researchgate.netrsc.orgrsc.orgrsc.org.
The structure of the molecular metal [Ni(oaoH)(oaoH₂)]tcnq is consolidated by both hydrogen bonds and π-stacking interactions between the planar metal complex cations and tetracyanoquinodimethanide (tcnq) radical anions .
In the cobalt(II) complex [Co(H₂oxado)₃]C₂O₄·H₂oxado·2H₂O, an extensive three-dimensional network of hydrogen bridges links the cationic complexes, oxalate (B1200264) dianions, oxamide dioxime crystallization molecules, and solvent water molecules, contributing to the bulk structure's stability scirp.orgscirp.org.
Intramolecular hydrogen bonds are also observed, particularly in anti-isomer metal complexes of vic-dioximes, where oximic oxygen atoms are intramolecularly hydrogen-bonded. For instance, O1–O2a distances of 2.482(3) Å for a Ni(II) complex and 2.632(4) Å for a Pd(II) complex have been reported .
Spectroscopic Characterization Techniques
Spectroscopic methods provide complementary information to X-ray diffraction, enabling the identification of functional groups, elucidation of molecular structures, and investigation of dynamic processes in solution.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a fundamental tool for identifying the characteristic functional groups present in this compound and its derivatives.
Oxime (–NOH) and Amide (–CONH₂) Functional Groups:
The N–O stretching vibration of the oxime group typically appears around 930 cm⁻¹ wikipedia.org.
The C=O stretching vibration of the amide group is usually observed around 1650 cm⁻¹ .
Other Characteristic Vibrations:
General oximes show an O–H stretching band at approximately 3600 cm⁻¹ and a C=N stretching band at around 1665 cm⁻¹ wikipedia.org.
For hexyl-substituted this compound, specific bands include N–H stretching at 3400 cm⁻¹, O–H stretching at 3300 cm⁻¹, C–H stretching of hexyl chains at 2920/2850 cm⁻¹, C=N stretching at 1600 cm⁻¹, and N–O stretching at 1460, 1320, and 1060 cm⁻¹ .
Applications:
Gas chromatography coupled with FT-IR (GC-FTIR) has been used to resolve and study the dynamic isomerization of oximes under varying temperatures rsc.org.
Table 2: Characteristic FT-IR Absorption Bands (cm⁻¹) for this compound and its Derivatives
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
| Oxime (N–O) | Stretching | ~930, 945, 1060, 1320, 1460 | wikipedia.org |
| Amide (C=O) | Stretching | ~1650 | |
| Oxime (O–H) | Stretching | ~3300, 3600 | wikipedia.org |
| Amine (N–H) | Stretching | ~3350, 3400 | |
| Imine (C=N) | Stretching | ~1600, 1665 | wikipedia.org |
| Alkyl (C–H) | Stretching | 2920, 2850 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation
NMR spectroscopy provides detailed information on the chemical environment of protons, carbons, and nitrogens, crucial for confirming molecular structures and understanding conformational preferences.
¹H NMR Spectroscopy:
For this compound in DMSO-d₆, ¹H NMR spectra reveal singlet peaks for the NH₂ protons around 6.5 ppm and multiplet splitting for the oxime protons around 8.3 ppm .
In hexyl-substituted this compound complexes, a singlet peak at 16.4 ppm, which disappears upon D₂O exchange, is indicative of O–H–O protons involved in hydrogen bonding .
¹H NMR is widely used to study hydrogen bonding interactions, with changes in chemical shifts with temperature providing insights into intra- and intermolecular hydrogen bonds nih.gov.
¹³C NMR Spectroscopy:
¹³C NMR spectra are essential for elucidating the carbon skeleton. For oxamide derivatives, the oxamide carbon chemical shifts typically fall within the range of 154.3–159.7 ppm .
Computational methods, such as DFT, are often employed to accurately predict ¹H and ¹³C NMR chemical shifts for complex oximes, aiding in the assignment of difficult signals, including those of diastereotopic groups rsc.org.
¹⁵N NMR Spectroscopy:
¹⁵N NMR spectroscopy provides valuable information about the nitrogen atoms' electronic environment and has been utilized in conformational studies of oxamide derivatives, particularly in understanding three-center intramolecular hydrogen bonding interactions .
General Considerations:
Chemical shifts in NMR experiments are typically measured relative to internal standards such as residual proton and carbon signals of deuterated solvents like DMSO-d₆ (δH 2.5 ppm, δC 39.5 ppm) or CDCl₃ (δH 7.24 ppm, δC 76.9 ppm) rsc.org.
Table 3: Selected NMR Chemical Shifts (ppm) for this compound and its Derivatives
| Nucleus | Functional Group/Proton | Chemical Shift (ppm) | Solvent | Reference |
| ¹H | NH₂ protons | ~6.5 (singlet) | DMSO-d₆ | |
| ¹H | Oxime protons | ~8.3 (multiplet) | DMSO-d₆ | |
| ¹H | O–H–O (hydrogen-bonded) | 16.4 (singlet, disappears with D₂O) | CDCl₃ | |
| ¹³C | Oxamide carbons | 154.3–159.7 | Various |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within this compound and its derivatives, providing insights into their electronic structure and interactions, particularly in metal complexes.
For the oxime functional group itself, characteristic π→π* transitions are typically observed in the 250–300 nm range . When this compound acts as a ligand in metal complexes, the UV-Vis spectra become more complex, revealing additional electronic transitions. For instance, in iminooxime ligands and their complexes, π→π* transitions associated with the benzene (B151609) ring can appear between 205–256 nm. Imine π→π* transitions are found at 275-299 nm, and imine n→π* transitions occur at 323-334 nm researchgate.net.
Table 1: Representative UV-Vis Absorption Bands for Oxime Compounds and Their Complexes
| Compound Type / Transition | Wavelength Range (nm) | Assignment | Reference |
| Oxime (general) | 250–300 | π→π | |
| Iminooxime (benzene ring) | 205–256 | π→π | researchgate.net |
| Iminooxime (imine) | 275–299 | π→π | researchgate.net |
| Iminooxime (imine) | 323–334 | n→π | researchgate.net |
| Metal Complexes | 395–428 | Metal-to-Ligand Charge Transfer (MLCT) | researchgate.net |
| Metal Complexes (Ni(II), Co(II/III), Cu(II)) | 492–714 | d→d transitions | researchgate.net |
Note: In an interactive environment, this table would allow for filtering by compound type, transition, or metal, and potentially link to detailed spectral data.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. This method is crucial for confirming the identity and purity of synthesized compounds.
Traditional electron ionization (EI) mass spectrometry can provide structural information through the observation of molecular ions and their subsequent fragmentation patterns. However, the data obtained from EI experiments can sometimes be ambiguous, making definitive structural assignments challenging nih.gov. For larger or more complex oxime derivatives, techniques like fast-atom bombardment (FAB) mass spectrometry can be employed to obtain molecular weight information. While FAB-MS may show limited fragmentation, which can hinder the differentiation of stereoisomers, the use of fast-atom bombardment tandem mass spectrometry (FAB-MS/MS) can generate sufficiently distinct daughter-ion spectra to enable the distinction between stereoisomeric forms of certain oximes nih.gov.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique widely utilized for the analysis, quantification, and confirmation of oximes and their metabolites in complex matrices. In LC-MS/MS, typically positive ion mode is employed, where the protonated molecular ion of the analyte serves as the precursor ion. This precursor ion undergoes collision-induced dissociation (CID) in the mass spectrometer's collision cell, leading to the formation of characteristic product ions. The predominant product ion is then mass-analyzed in a subsequent quadrupole filter, providing a highly specific and sensitive detection method nih.gov.
Conformational Analysis and Stereochemistry
The conformational preferences and stereochemical aspects of this compound, both as a free ligand and when coordinated to metal centers, significantly influence its chemical behavior and material properties.
Conformational Studies of this compound Ligands and Their Metal Complexes
This compound functions as a versatile bifunctional ligand, readily forming stable coordination complexes with various transition metals, including nickel(II), palladium(II), and cobalt(II/III) scirp.orgrsc.org. X-ray crystallography is the primary technique for elucidating the precise solid-state conformation and coordination geometry of these metal complexes.
In many nickel(II) and palladium(II) complexes derived from alkyl-substituted oxamide oximes, the metal center typically adopts a centrosymmetric arrangement. It is coordinated by four oximic nitrogen atoms originating from two this compound ligands, forming a square planar environment around the metal ion scirp.org. These complexes are notable for their ability to self-assemble into intricate supramolecular architectures. Specifically, they can form infinite tubular channels within their crystal structures, which are stabilized by extensive intermolecular hydrogen bonding networks. These hydrogen bonds primarily occur between the oximic oxygen atoms and the amino nitrogen atoms of adjacent complex molecules scirp.orgresearchgate.net. The formation and characteristics of these tubular channels are intimately linked to the precise orientation of the alkyl chains relative to the planar central core of the metal complex scirp.org. For example, studies have shown that while all palladium(II) complexes with C4-C8 alkyl-substituted oxamide oximes form these infinite tubular channels, only the hexyl-substituted this compound nickel(II) complex exhibits this behavior scirp.org.
Detailed crystallographic analyses provide specific structural parameters. For a hexyl-substituted this compound nickel(II) complex, the Ni–N(oxime) bond lengths are reported to be in the range of 1.880–1.862 Å. In a similar palladium(II) complex, the Pd–N(oxime) bond lengths are slightly longer, ranging from 1.965–1.973 Å. The corresponding N–M–N bond angles are approximately 81.66° for nickel(II) and 79.1° for palladium(II) researchgate.net.
Table 2: Selected Bond Lengths and Angles in this compound Metal Complexes
| Complex Type (Example) | Metal-Nitrogen Bond Length (Å) | N-Metal-N Bond Angle (°) | Coordination Geometry | Reference |
| Ni(II) (Hexyl-substituted) | 1.880–1.862 | 81.66 | Square Planar | researchgate.net |
| Pd(II) (Hexyl-substituted) | 1.965–1.973 | 79.1 | Square Planar | researchgate.net |
| Co(II) (Tris-chelated) | N/A (Imino N atoms) | N/A | Pseudo-Octahedral | rsc.org |
Note: In an interactive environment, this table could be sortable and filterable, allowing users to explore specific structural details for different metal centers and ligand substitutions.
Investigation of Isomeric Forms (e.g., E,E; E,Z; Z,Z) and Their Stability
Oximes, including vic-dioximes like this compound, exhibit geometrical isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N) iucr.org. For a formally symmetric vic-dioxime such as this compound, three distinct geometric isomers are theoretically possible: anti- (E,E), amphi- (E,Z), and syn- (Z,Z) iucr.orgalfa-chemistry.com.
The traditional nomenclature for oxime isomers uses the terms syn and anti. In the syn isomer, the hydrogen atom of the doubly bonded carbon and the hydroxyl (-OH) group of the doubly bonded nitrogen are positioned on the same side of the C=N double bond. Conversely, in the anti isomer, these groups are located on opposite sides of the double bond . The E/Z notation, based on Cahn-Ingold-Prelog priority rules, provides a more systematic way to describe these isomers, where Z (zusammen) indicates higher priority groups on the same side, and E (entgegen) indicates them on opposite sides nih.gov.
The relative stability of these isomeric forms can vary depending on the specific molecular structure and environmental factors. For many general oximes, the E-isomer is often reported as the more thermodynamically stable and predominant form scitoys.com. However, some studies suggest that the Z-oxime configuration can be the most stable wikipedia.org. This apparent contradiction highlights that the stability preference is not universal and can be influenced by factors such as intramolecular hydrogen bonding, steric hindrance, and solvent effects wikipedia.org. For instance, in some oximes, the E-isomer is stabilized by intermolecular hydrogen bonds in the solid state, while Z-isomers might be stabilized by intramolecular hydrogen bonds in solution.
Computational studies on the E/Z isomerization of various oximes have indicated high energy barriers, often around 200 kJ/mol, suggesting that interconversion between these isomers is highly unlikely at room temperature. This kinetic stability means that once a particular isomer is formed, it tends to persist. In some synthetic processes, stereospecific formation of only one isomer (e.g., the anti-isomer) has been observed, and these forms have been found to remain stable even during purification and heating below their melting points . The amphi-structure (E,Z) is generally considered to be the least stable among the possible isomers for certain oxime-containing compounds .
Computational and Theoretical Investigations of Oxamide Oxime
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. numberanalytics.commdpi.com This theoretical approach allows for the detailed examination of molecular geometries, electronic structures, and other properties by solving the Kohn-Sham equations, which relate the electron density of a system to its total energy. mdpi.com
Geometry Optimization and Molecular Structure Prediction
A fundamental application of DFT is the optimization of molecular geometries to predict the most stable arrangement of atoms. numberanalytics.compennylane.ai This process involves finding the minimum energy structure on the potential energy surface. pennylane.ai For oxamide (B166460) and its derivatives, DFT calculations, often using the B3LYP method with basis sets like 6-311++G(d,p), have been employed to determine the most stable conformers. researchgate.net
Theoretical studies on related oxalamides have shown that the most stable conformations often feature a planar s-trans arrangement of the oxalamide moiety with trans amide bonds, particularly in molecules with N-H groups. researchgate.net However, in more substituted tetraalkyloxalamides, a skewed arrangement is typically favored. researchgate.net For oxamide itself, computational models often consider not just a single molecule but also clusters, such as a pentamer model, to account for intermolecular interactions like hydrogen bonding, which are significant in the crystalline state. researchgate.net
Table 1: Comparison of Theoretical and Experimental Bond Lengths for N,N'-disubstituted Oxamides
| Bond | Average CSD Value (Å) | Example Compound 1 (Å) |
| C-C | 1.533 | 1.5366(18) |
| C=O | 1.226 | 1.2370(11) |
| C-N | 1.328 | 1.3298(11) |
| Data sourced from a study on N,N′-dipropyloxamide, which provides a reference for typical bond lengths in related structures. mdpi.com |
Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Charge Transfer)
The electronic properties of molecules can be elucidated through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netbiointerfaceresearch.com A smaller gap generally indicates higher reactivity and lower kinetic stability. biointerfaceresearch.com
In many oxime derivatives, the HOMO is often localized over the entire molecule or specific electron-donating regions, while the LUMO is typically localized on electron-accepting parts. mdpi.comresearchgate.netrsc.org The transition of an electron from the HOMO to the LUMO represents a charge transfer within the molecule. researchgate.netresearchgate.net This intramolecular charge transfer can be qualitatively understood by examining the spatial distribution of the HOMO and LUMO. researchgate.net For a more quantitative analysis of charge distribution, methods like Natural Population Analysis (NPA) are employed. researchgate.netdergipark.org.tr
Table 2: Calculated HOMO-LUMO Energy Gaps for a Series of Oxime Ether Derivatives
| Compound | HOMO-LUMO Gap (eV) |
| 1a | 3.21 |
| 1b | 3.15 |
| 1c | 2.16 |
| 1d | 2.18 |
| 1e | 1.38 |
| These values were calculated at the PBE1PBE/6-31+G level of theory. biointerfaceresearch.com* |
Prediction of Vibrational Frequencies and Spectroscopic Properties
DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the absorption bands observed in infrared (IR) and Raman spectra. ias.ac.innih.gov The calculated harmonic frequencies are often scaled to better match experimental values, accounting for factors like anharmonicity and limitations of the basis set. scirp.org For complex systems, this theoretical approach aids in the assignment of vibrational modes. researchgate.netias.ac.in
For instance, in studies of imine oximes, DFT calculations at the B3LYP/6-311++G(d,p) level have shown good agreement with experimental FT-IR spectra after scaling. ias.ac.in Similarly, for transition-metal carbonyl complexes, which share the C=O stretching feature with oxamides, DFT methods like BP86 have been shown to predict vibrational frequencies with high accuracy, often within 1% of experimental values. nih.gov The analysis of isotopic frequency ratios, both calculated and experimental, can further help in characterizing the normal vibrational modes. nih.gov
Theoretical Studies on Conformational Stability and Isomerization Pathways
Theoretical calculations are instrumental in exploring the conformational landscape of flexible molecules like oxamide oxime. By calculating the relative energies of different conformers, the most stable structures can be identified. researchgate.netsid.ir Studies on related oximes and oxalamides have investigated various rotational isomers (rotamers) and the energetic barriers between them. researchgate.netresearchgate.net
For many N-alkyl and N,N'-dialkyloxalamides, the planar s-trans conformation is found to be the most stable. researchgate.net The stability of different conformers can be influenced by factors such as intramolecular hydrogen bonding. researchgate.net In the case of nitroso-oxime tautomerism, DFT studies have been used to investigate the relative stability of the two forms, finding that the oxime form is generally more stable. sid.ir The hydrolytic stability of oximes has also been investigated, revealing them to be significantly more stable to hydrolysis than isostructural hydrazones, a property attributed to resonance effects that reduce the electrophilicity of the C1 carbon. nih.gov
Quantum Chemical Topology and Non-Covalent Interaction Analyses
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atomic interactions and chemical bonds. wikipedia.orgamercrystalassn.orgwiley-vch.de QTAIM partitions molecular space into atomic basins based on the topology of the electron density, ρ(r). wiley-vch.de The presence of a bond path, a line of maximum electron density linking two nuclei, is a universal indicator of a chemical bond. wiley-vch.de
At the point of minimum density along this path, known as the bond critical point (BCP), the properties of the electron density provide insight into the nature of the interaction. wiley-vch.de This methodology has been applied to study intermolecular interactions, such as hydrogen bonds, in crystals of related compounds. preprints.org QTAIM allows for the characterization and quantification of not only strong covalent bonds but also weaker non-covalent interactions that are crucial for determining molecular conformation and crystal packing. preprints.orgrsc.org The theory offers a unified framework for describing electron localization and delocalization within and between these defined atomic basins. arxiv.org
Non-Covalent Interaction Plot (NCIplot) for Weak Interactions
Non-Covalent Interaction (NCI) analysis is a powerful computational tool used to visualize and characterize weak, non-covalent interactions within and between molecules. github.com These interactions, such as hydrogen bonds and van der Waals forces, are fundamental in determining the supramolecular architecture and crystal packing of compounds. preprints.orgpreprints.org The NCIplot method is based on the electron density (ρ) and its reduced density gradient (RDG), which allows for the identification and visualization of these interactions in real space. jussieu.fr
The NCIplot generates three-dimensional isosurfaces that are color-coded to distinguish between different types of interactions. Typically, blue or green surfaces indicate attractive interactions like hydrogen bonds and dipole-dipole interactions, green surfaces represent weak van der Waals interactions, and red surfaces denote repulsive steric clashes. scielo.org.mx
The strength of these interactions can be quantified. For instance, in a related oxamide derivative, the energy of N-H···O hydrogen bonds was calculated to be significantly stronger than that of C-H···O interactions. preprints.org A similar trend would be expected for this compound. The visualization of these interactions provides a clear picture of the forces governing the three-dimensional arrangement of the molecules in a crystalline solid. preprints.org Research on diaminoglyoxime (B1384161) has highlighted the importance of N···H/H···N hydrogen bond interactions in its crystal structure. rsc.org
| Interaction Type | Donor | Acceptor | Expected NCIplot Color | Anticipated Relative Strength |
|---|---|---|---|---|
| Intermolecular Hydrogen Bond | -NH2, -OH (oxime) | O (amide), O (oxime), N (oxime) | Blue/Green | Strong |
| Intramolecular Hydrogen Bond | -NH2 | N (oxime) | Green | Moderate |
| van der Waals Interactions | C-H | Various atoms | Green | Weak |
| Steric Repulsion | - | - | Red | Repulsive |
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a computational technique that illustrates the charge distribution of a molecule three-dimensionally. osti.gov It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as understanding intermolecular interactions. ajol.infouni-muenchen.de The MEP surface is typically mapped onto a constant electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green areas correspond to neutral or near-zero potential. ajol.info
For this compound, the MEP surface would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential (red), making them likely sites for hydrogen bond acceptance and coordination with electrophiles. mdpi.com Conversely, the hydrogen atoms of the amine (-NH2) and hydroxyl (-OH) groups would be characterized by positive potential (blue), identifying them as hydrogen bond donors and sites susceptible to nucleophilic attack. mdpi.com
Theoretical studies on related oxime-containing compounds have confirmed that the most negative potential is generally located on the oxygen atoms, while the most positive potential is found around the acidic protons of the oxime and amide groups. preprints.orgmdpi.com This distribution of electrostatic potential is crucial for understanding how this compound interacts with other molecules, including solvents and biological receptors. The MEP map provides a visual guide to the molecule's polarity and its preferred orientation when approaching another molecule. dntb.gov.ua
| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Oxygen atoms (amide and oxime) | Highly Negative | Site for electrophilic attack / Hydrogen bond acceptor |
| Nitrogen atoms (oxime) | Negative | Site for electrophilic attack / Hydrogen bond acceptor |
| Amine hydrogens (-NH2) | Positive | Site for nucleophilic attack / Hydrogen bond donor |
| Hydroxyl hydrogen (-OH) | Highly Positive | Site for nucleophilic attack / Hydrogen bond donor |
| Carbonyl carbon | Slightly Positive | Potential site for nucleophilic attack |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de It is particularly useful for studying intramolecular charge transfer and the stabilizing effects of electron delocalization, which are described as donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dedergipark.org.tr The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu
These delocalization effects can be quantified to understand the electronic landscape of the molecule better. The stabilization energies calculated through NBO analysis provide a measure of the strength of these intramolecular interactions. wisc.edu For instance, in related systems, NBO analysis has been used to quantify the charge transfer between metal ions and ligands in complexes. dergipark.org.tr For this compound, it would elucidate the extent of conjugation and hyperconjugation within the molecule, which influences its chemical reactivity and spectroscopic properties. biointerfaceresearch.com
| Donor NBO | Acceptor NBO | Interaction Type | Expected Stabilization Energy (E(2)) (kcal/mol) |
|---|---|---|---|
| LP (N) of Amide | π(C=O) | Amide Resonance | High |
| LP (O) of Oxime | σ(N-C) | Hyperconjugation | Moderate |
| LP (N) of Oxime | σ(C-C) | Hyperconjugation | Moderate |
| LP (O) of Carbonyl | σ(N-C) | Hyperconjugation | Low |
Coordination Chemistry of Oxamide Oxime and Metal Complex Formation
Ligand Design and Coordination Modes
The unique structural arrangement of oxamide (B166460) oxime allows for its effective participation in the formation of metal complexes, primarily through its nitrogen atoms.
Oxamide oxime and its derivatives are recognized as potent chelating agents, a property attributed to the presence of multiple donor atoms that can bind to a central metal ion. nih.gov The primary mode of chelation involves the nitrogen atoms of the two oxime groups. rsc.org This bidentate coordination leads to the formation of stable five-membered chelate rings with metal ions. rsc.org
In many instances, two this compound ligands coordinate to a single metal center, with all four oximic nitrogen atoms binding to the metal in a square planar geometry. rsc.orgrsc.org This arrangement is commonly observed in complexes with Ni(II) and Pd(II). rsc.org The resulting complexes can be neutral or charged, depending on the deprotonation of the oxime groups. For example, the (oxamide oximato)(this compound)nickel(II) cation, [Ni(oaoH)(oaoH₂)]⁺, features one deprotonated and one neutral this compound ligand. scispace.com
The chelation is further stabilized by the formation of intramolecular hydrogen bonds between the oximic oxygen atoms of the two coordinated ligands. This robust coordination framework makes this compound and its substituted derivatives attractive for the design of supramolecular architectures, such as self-assembling tubular channels. rsc.org
The oxime functional group (-C=N-OH) is a versatile coordinating moiety, capable of binding to metal ions in several different ways. rsc.orgresearchgate.net The most common mode of coordination is through the nitrogen atom, which acts as a Lewis base, donating its lone pair of electrons to the metal center. nih.gov This can occur with the oxime group being neutral (as -NOH) or deprotonated (as -NO⁻), the latter forming an oximato ligand. researchgate.net
Beyond simple monodentate N-coordination, the oxime group can also act as a bridging ligand. For instance, the oximato group can bridge two metal centers in a μ-N,O fashion. Additionally, some complexes exhibit coordination through both the nitrogen and oxygen atoms of the oximato group to the same metal center, forming a three-membered chelate ring, although this is less common. nih.gov The versatility of the oxime group's coordination allows for the formation of a wide array of complex structures, from simple mononuclear species to intricate polynuclear and supramolecular assemblies. rsc.org
Chelating Properties of Oxamide Oximes via Oximic Nitrogen Atoms
Synthesis and Structural Characterization of Transition Metal Complexes
The ability of this compound to form stable complexes with various transition metals has led to the synthesis and characterization of a range of coordination compounds, particularly with nickel, palladium, and cobalt.
Nickel(II) complexes of this compound and its derivatives are well-documented. A common synthetic route involves the reaction of a nickel(II) salt, such as NiCl₂·6H₂O, with the this compound ligand in a suitable solvent like ethanol (B145695). For substituted oxamide oximes, the ligand is often synthesized first by reacting dichloroglyoxime (B20624) with a primary amine. rsc.org
These reactions typically yield square planar Ni(II) complexes where the nickel ion is coordinated by the four oximic nitrogen atoms from two this compound ligands. rsc.org An interesting example is the (oxamide oximato)(this compound)nickel(II) tetracyanoquinodimethanide, [Ni(oaoH)(oaoH₂)]tcnq, which exhibits properties of a molecular metal. scispace.com This complex is synthesized from the reaction of [Ni(oaoH₂)]₃]Cl₂ with TCNQ salts. scispace.com The structure of these complexes is often characterized by intramolecular hydrogen bonds between the oximic oxygen atoms. Furthermore, intermolecular hydrogen bonds involving the oximic oxygens and amino nitrogens can lead to the formation of extended structures like tubular channels.
Table 1: Selected Nickel(II) this compound Complexes and their Structural Features
| Complex | Metal Center Geometry | Key Structural Features | Reference |
|---|---|---|---|
| [Ni(hexyl-substituted this compound)₂] | Square Planar | Forms infinite tubular channels through hydrogen bonding. | |
| [Ni(oaoH)(oaoH₂)]tcnq | Square Planar | Exhibits molecular metal properties; forms stacks linked by hydrogen bonds. | scispace.com |
This table is interactive. Click on the headers to sort.
The synthesis of palladium(II) complexes with oxamide oximes follows similar methodologies to their nickel(II) counterparts. Typically, a palladium(II) salt like Na₂PdCl₄ is reacted with the desired this compound ligand in an alcoholic solvent. The resulting complexes generally feature a square planar coordination geometry around the Pd(II) ion, with coordination occurring through the four nitrogen atoms of two this compound ligands. rsc.org
For instance, a series of Pd(II) complexes with alkyl-substituted oxamide oximes (with alkyl chains ranging from C4 to C8) have been synthesized and characterized by single-crystal X-ray diffraction. rsc.org These studies revealed that the Pd(II) complexes consistently form infinite tubular channels through self-assembly, a feature that is less consistently observed in the analogous Ni(II) complexes. rsc.orgrsc.org The formation of these channels is influenced by the orientation of the alkyl chains relative to the central coordination core. rsc.org
Table 2: Comparison of Ni(II) and Pd(II) Complexes with Hexyl-Substituted this compound
| Property | Ni(II) Complex | Pd(II) Complex | Reference |
|---|---|---|---|
| Metal-N(oxime) bond lengths (Å) | 1.880(2), 1.862(2) | 1.965(4), 1.973(3) | |
| N-M-N bond angle (°) | 81.66(9) | 79.1(2) | |
| Intramolecular O-O distance (Å) | 2.482(3) | 2.632(4) | |
| Crystal System | Hexagonal (R-3) | Hexagonal (R-3) |
This table is interactive. Click on the headers to sort.
The coordination chemistry of cobalt with oxamide dioxime (H₂oxado) is particularly interesting as it can lead to complexes with the metal in either the +2 or +3 oxidation state. In aqueous solutions, the Co(II) ion typically reacts with oxamide dioxime to form the stable tris-chelated Co(III) complex cation, [Co(H₂oxado)₃]³⁺. scirp.orgscirp.org
However, under specific conditions, the isolation of a Co(II) complex is possible. A notable example is the synthesis of [Co(H₂oxado)₃]C₂O₄·H₂oxado·2H₂O, which contains the unprecedented tris-chelated Co(II) complex cation, [Co(H₂oxado)₃]²⁺. scirp.orgscirp.orgresearchgate.net This complex was synthesized in an aqueous solution and characterized by single-crystal X-ray diffraction. The central Co(II) ion is in a pseudo-octahedral coordination environment, bound to six imino nitrogen atoms from three neutral oxamide dioxime ligands. scirp.orgscirp.orgscirp.org
The Co(III) complexes, such as [Co(H₂oxado)₃]³⁺, are also well-characterized. In these complexes, the cobalt atom is in a pseudo-octahedral geometry, coordinated by the six imino nitrogen atoms of the oxamide dioxime ligands. scirp.org The formation of either the Co(II) or Co(III) complex can be influenced by the reaction conditions and the presence of other coordinating or counter-ions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dichloroglyoxime |
| Nickel(II) chloride hexahydrate |
| (Oxamide oximato)(this compound)nickel(II) tetracyanoquinodimethanide |
| Sodium tetrachloropalladate(II) |
| Cobalt(II) |
| Cobalt(III) |
| Tris(oxamide dioxime)cobalt(III) |
| Tris(oxamide dioxime)cobalt(II) |
This table is interactive. Click on the headers to sort.
Preparation and Structural Analysis of Copper(II) this compound Complexes
Copper(II) is a widely utilized metal in the study of oxamide-oxime complexes. utm.md The synthesis of these complexes often involves the reaction of a copper(II) salt, such as copper acetate (B1210297), with this compound in a suitable solvent like methanol (B129727). nih.gov The resulting complexes can exhibit different nuclearities, ranging from monomeric to polymeric structures, due to the bridging capability of the oxime moiety. utm.md
One notable example is the complex bis(methanol-κO)bis(1,2-diamino-2-hydroxyiminoethanone oximato-κ²N,N′)copper(II) bis(oxamide dioxime) methanol disolvate. In this compound, the copper(II) ion lies on an inversion center and is coordinated by four nitrogen atoms from two deprotonated this compound ligands and two oxygen atoms from two methanol molecules, resulting in a distorted octahedral geometry. nih.goviucr.org The uncoordinated oxamide dioxime and methanol molecules are held within the crystal lattice through a network of hydrogen bonds. nih.goviucr.org
Another structurally characterized copper(II) complex involves both oxamide dioxime and oxalate (B1200264) as ligands, forming a dimeric structure, [Cu(C₂O₄)(H₂oxado)(H₂O)]₂. researchgate.net In this complex, two neutral [Cu(C₂O₄)(H₂oxado)(H₂O)] units are linked by Cu-O bonds involving the oxalate groups. researchgate.net
The coordination of this compound to copper(II) can also be influenced by the presence of other ligands. For instance, the incorporation of bipyridine ligands can lead to the formation of binuclear complexes with a "wheel-and-axle" topology. utm.md
Exploration of Other Metal-Oxamide Oxime Coordination Compounds
Beyond copper, this compound forms stable complexes with a variety of other transition metals, including nickel(II), palladium(II), cobalt(II), and zinc(II).
Nickel(II) and Palladium(II) Complexes: The reaction of alkyl-substituted oxamide oximes with nickel(II) chloride (NiCl₂·6H₂O) or sodium tetrachloropalladate(II) (Na₂PdCl₄) in ethanol yields square planar complexes. In these complexes, the metal center is coordinated by the four oximic nitrogen atoms of two this compound ligands. rsc.org The synthesis of these ligands can be achieved by reacting dichloroglyoxime with primary amines.
Cobalt(II) and Cobalt(III) Complexes: Interestingly, in aqueous solutions, the reaction of cobalt(II) ions with oxamide dioxime often leads to the formation of the tris-chelated cobalt(III) complex cation, [Co(H₂oxado)₃]³⁺. scirp.org However, a pseudo-octahedral tris-chelated cobalt(II) complex, [Co(H₂oxado)₃]²⁺, has also been successfully synthesized and characterized. scirp.orgscirp.org This complex cation is found in the compound [Co(H₂oxado)₃]C₂O₄·H₂oxado·2H₂O, where it co-crystallizes with an oxalate anion, a neutral oxamide dioxime molecule, and water molecules. scirp.orgresearchgate.net
Zinc(II) Complexes: The coordination chemistry of zinc(II) with oxime-type ligands has also been explored, leading to the formation of complexes with tetrahedral coordination geometries. asianpubs.orgresearchgate.net For example, a zinc(II) complex of an oxime can be synthesized from the reaction of 1-(4-{[(E)-3-ethoxy-2-hydroxybenzylidene]amino}phenyl)ethanone oxime and zinc(II) acetate dihydrate. asianpubs.orgresearchgate.net
Structural Elucidation of Metal Complex Geometries
The geometry of metal complexes with this compound is a key determinant of their physical and chemical properties. X-ray crystallography has been an indispensable tool in elucidating these structures.
Analysis of Square Planar Coordination Environments
Square planar geometry is a common coordination environment for d⁸ transition metal ions, such as Ni(II) and Pd(II), complexed with this compound ligands. numberanalytics.comlibretexts.org In these complexes, the central metal atom is surrounded by four ligands in a square arrangement. numberanalytics.com
In the case of Ni(II) and Pd(II) complexes with alkyl-substituted oxamide oximes, the metal ion is bound to the four oximic nitrogen atoms of two bidentate this compound ligands. rsc.org This coordination results in a centrosymmetric molecule with a perfectly planar central core. The M–N(oxime) bond lengths vary depending on the metal, with typical values of 1.862-1.880 Å for Ni(II) and 1.965-1.973 Å for Pd(II).
The planarity of these complexes is a crucial factor in their self-assembly into higher-order structures. The formation of square planar complexes is favored when the stabilization energy gained from the occupation of lower-energy d-orbitals is greater than the spin-pairing energy. libretexts.org
Table 1: Selected Bond Lengths and Angles for Square Planar Ni(II) and Pd(II) this compound Complexes
| Complex | M–N1 (Å) | M–N2 (Å) | N1–M–N2 (°) | Reference |
|---|---|---|---|---|
| (E,E)-Ni(HL)₂ (Hexyl-substituted) | 1.880(2) | 1.862(2) | 81.66(9) | |
| (E,E)-Pd(HL)₂ (Hexyl-substituted) | 1.973(3) | 1.965(4) | 79.1(2) |
Investigation of Pseudo-Octahedral Coordination Geometries
Pseudo-octahedral coordination is observed in several metal-oxamide oxime complexes, particularly with cobalt and copper. In this geometry, the central metal ion is coordinated to six donor atoms.
A prime example is the tris(oxamide dioxime)cobalt(II) cation, [Co(H₂oxado)₃]²⁺. scirp.orgresearchgate.net In this complex, the cobalt(II) ion is surrounded by six imino nitrogen atoms from three neutral oxamide dioxime ligands, creating a pseudo-octahedral environment. scirp.orgscirp.org This arrangement results in a chiral complex cation. scirp.org
Similarly, a copper(II) complex, bis(methanol-κO)bis(1,2-diamino-2-hydroxyiminoethanone oximato-κ²N,N′)copper(II), exhibits a distorted octahedral geometry. nih.goviucr.org The equatorial plane is defined by the four nitrogen atoms of two this compound ligands, while the axial positions are occupied by the oxygen atoms of two methanol molecules. nih.goviucr.org
Influence of Substituents and Metal Identity on Complex Architecture
Influence of Substituents: The introduction of alkyl chains as substituents on the this compound ligand has a profound effect on the crystal packing of the resulting metal complexes. For instance, nickel(II) and palladium(II) complexes of hexyl-substituted this compound self-assemble through hydrogen bonds to form tubular channels. These channels are partly filled by the hexyl chains. The length of the alkyl chain plays a crucial role in determining whether these tubular structures are formed. rsc.orgrsc.org
Intermolecular Interactions and Assembly in Metal Complexes
Intermolecular interactions, particularly hydrogen bonding, play a critical role in the supramolecular assembly of metal-oxamide oxime complexes. These non-covalent interactions direct the packing of the individual complex molecules in the solid state, leading to the formation of higher-order structures with interesting properties.
In the crystal structures of both Ni(II) and Pd(II) complexes of hexyl-substituted this compound, extensive intermolecular hydrogen bonds are observed between the oximic oxygen atoms and the amino nitrogen atoms. These hydrogen bonds link the complex molecules to each other, resulting in the formation of infinite tubular channels. rsc.org The dimensions of these channels are influenced by the specific metal ion, with the maximum diameter being approximately 15.8 Å for the Ni(II) complex and 16.1 Å for the Pd(II) complex.
In the case of the dimeric copper(II) complex with oxalate and oxamide dioxime, [Cu(C₂O₄)(H₂oxado)(H₂O)]₂, intermolecular N–H∙∙∙O and O–H∙∙∙O hydrogen bonds connect the ionic components and lattice water molecules into a three-dimensional network. researchgate.net
The pseudo-octahedral cobalt(II) complex, [Co(H₂oxado)₃]C₂O₄·H₂oxado·2H₂O, also features a comprehensive three-dimensional network of hydrogen bonds. scirp.orgscirp.org These interactions link the complex cations, oxalate anions, and the uncoordinated oxamide dioxime and water molecules, consolidating the bulk structure. scirp.orgscirp.org
Role of Hydrogen Bonding in Directing Crystal Packing
The crystal packing of metal complexes derived from this compound is significantly influenced by an extensive network of hydrogen bonds. These non-covalent interactions, primarily involving the oxime and amine functionalities of the ligand, play a crucial role in the formation of ordered supramolecular architectures.
Research has demonstrated that both intramolecular and intermolecular hydrogen bonds are fundamental in defining the solid-state structures of these complexes. Intramolecular hydrogen bonds are commonly observed between the oximic oxygen atoms within a single complex molecule, particularly in the anti-isomer configuration of vic-dioxime complexes. For instance, in nickel(II) and palladium(II) complexes of hexyl-substituted this compound, intramolecular O-H···O distances of 2.482(3) Å and 2.632(4) Å, respectively, have been recorded.
Similarly, in a cobalt(II) complex, [Co(H₂oxado)₃]C₂O₄·H₂oxado·2H₂O, the bulk structure is consolidated by a three-dimensional network of hydrogen bridges that link the cationic complexes, oxalate anions, and water molecules. scirp.orgscirp.org The [Co(H₂oxado)₃]²⁺ ions themselves form centrosymmetric dimers through hydrogen bonding, which then generate zig-zag chains running through the crystal. scirp.orgrsc.org In the related nickel complex, [Ni(oaoH)(oaoH₂)]tcnq, hydrogen bonds connect the metal complex stacks into sheets and also link the cations to the tetracyanoquinodimethanide (tcnq) anions. scirp.org The strength of these intermolecular bridges can be influenced by the metal ion; for example, the intermolecular O-H···O bond is weaker in the Ni(II) salt (2.642(5) Å) compared to its platinum(II) analogue (2.55(2) Å). scirp.org
The formation of these well-defined architectures, such as tubular channels and layered networks, is a direct consequence of the directional and specific nature of hydrogen bonding within this compound metal complexes.
| Complex | Interaction Type | Atom 1 | Atom 2 | Bond Distance (Å) | Reference |
| Nickel(II)-hexyl-oxamide oxime (1) | Intermolecular Hydrogen Bond | O1 | N3 | 2.866(3) | |
| Nickel(II)-hexyl-oxamide oxime (1) | Intermolecular Hydrogen Bond | O1 | N4 | 2.991(3) | |
| Palladium(II)-hexyl-oxamide oxime (2) | Intermolecular Hydrogen Bond | O1 | N3 | 2.858(5) | |
| Palladium(II)-hexyl-oxamide oxime (2) | Intermolecular Hydrogen Bond | O1 | N4 | 2.922(5) | |
| Nickel(II)-hexyl-oxamide oxime (1) | Intramolecular Hydrogen Bond | O1 | O2a | 2.482(3) | |
| Palladium(II)-hexyl-oxamide oxime (2) | Intramolecular Hydrogen Bond | O1 | O2a | 2.632(4) | |
| [Ni(oaoH)(oaoH₂)]tcnq | Intermolecular Hydrogen Bond | O(oxime) | O(oxime) | 2.642(5) | scirp.org |
| [Pt(oaoH)(oaoH₂)]tcnq | Intermolecular Hydrogen Bond | O(oxime) | O(oxime) | 2.55(2) | scirp.org |
Exploration of Metal-Metal Intermolecular Interactions in Solid-State Assemblies
In the solid-state assemblies of this compound metal complexes, intermolecular interactions are not limited to hydrogen bonding. The spatial arrangement of the complex units can also be governed by other forces, including π-π stacking and, in some cases, weak metal-metal interactions. These interactions are particularly prominent in complexes that feature planar molecular structures.
A significant example is found in the molecular metal complex (oxamide oximato)(this compound)nickel(II) tetracyanoquinodimethanide, [Ni(oaoH)(oaoH₂)]tcnq. scispace.com The crystal structure of this compound consists of segregated, regular, parallel stacks of the planar [Ni(oaoH)(oaoH₂)]⁺ metal complex cations and the tcnq⁻ radical anions. scispace.com This stacked structure is a key feature of many organic metals and is crucial for the material's electronic properties. scispace.com The interplanar spacing between the ring planes of the tcnq⁻ anions in the stack is a mere 3.20(1) Å, indicating significant π-stacking interactions. scispace.com The angle between the plane of the tcnq⁻ anion and the plane of the nickel complex cation is 35.8(5)°. scispace.com This ordered stacking facilitates the electronic conductivity observed in the material.
While direct, strong metal-metal bonds are not commonly reported for this compound complexes, the crystal packing in some derivatives is described as a stacking of molecules through either intermolecular hydrogen bonds or weak metal-metal intermolecular bonds. In the case of a cobalt(II) complex, [Co(H₂oxado)₃]C₂O₄·H₂oxado·2H₂O, the cationic complexes, oxalate anions, and uncoordinated this compound molecules pile up in parallel stacks. scirp.orgscirp.org This columnar arrangement, consolidated by hydrogen bonding and coulombic interactions, dictates the bulk structure.
The formation of such stacked assemblies is a critical aspect of the crystal engineering of molecular materials. The interplay between hydrogen bonding and π-stacking interactions directs the self-assembly process, leading to highly ordered solid-state structures with potentially functional properties, such as the metallic conductivity seen in the [Ni(oaoH)(oaoH₂)]tcnq system. scispace.com
| Complex | Interaction Type | Interacting Units | Distance/Parameter | Reference |
| [Ni(oaoH)(oaoH₂)]tcnq | π-π Stacking | tcnq⁻ anions | Interplanar spacing: 3.20(1) Å | scispace.com |
| [Ni(oaoH)(oaoH₂)]tcnq | Stacking | [Ni(oaoH)(oaoH₂)]⁺ cations and tcnq⁻ anions | Angle between planes: 35.8(5)° | scispace.com |
| [Co(H₂oxado)₃]C₂O₄ | Stacking / Piling | Cationic complexes, oxalate anions, H₂oxado | Parallel piling along the a-axis | scirp.orgscirp.org |
Studies on Magnetic Properties of this compound Metal Complexes
The magnetic properties of metal complexes containing the this compound ligand are diverse and highly dependent on the central metal ion, its oxidation state, and the specific coordination geometry. These complexes range from paramagnetic to diamagnetic and can exhibit interesting magnetic phenomena such as antiferromagnetic coupling.
Tris-chelated complexes of the form [M(H₂oxado)₃]ⁿ⁺ are noted as being potentially paramagnetic cations. scirp.orgrsc.org A synthesized cobalt(II) complex, [Co(H₂oxado)₃]C₂O₄·H₂oxado·2H₂O, features a pseudo-octahedrally coordinated Co(II) center. scirp.org Given its d⁷ electronic configuration in an octahedral field, this complex is expected to be paramagnetic. Similarly, the nickel(II) analogue, [Ni(H₂oxado)₃]²⁺, is also known and as a d⁸ ion in an octahedral environment, it is paramagnetic. rsc.orguni-due.de In contrast, square planar Ni(II) complexes, such as bis(dioximato)nickel(II) compounds, are typically diamagnetic. uni-due.de
The ability of the oxime group to act as a bridge between metal centers can lead to magnetic exchange interactions. Oximato-bridged copper(II) complexes, in particular, have been a focus of magnetochemistry research. These systems often exhibit strong antiferromagnetic exchange interactions between two d⁹ Cu(II) centers, mediated by the oximato bridge. A tri-copper(II) complex with a dianionic cyanoxime ligand, which is formed from the hydrolysis of related cyanoxime ligands, demonstrates significant antiferromagnetic interactions between the cyanoxime-bridged metal centers at room temperature. This behavior results in subnormal magnetic moments.
| Metal Ion | Complex Type / Example | Coordination Geometry | Magnetic Behavior | Reference |
| Co(II) | [Co(H₂oxado)₃]²⁺ | Pseudo-octahedral | Paramagnetic | scirp.orgrsc.org |
| Ni(II) | [Ni(H₂oxado)₃]²⁺ | Octahedral | Paramagnetic | rsc.orguni-due.de |
| Ni(II) | Bis(dioximato)nickel(II) | Square planar | Diamagnetic | uni-due.de |
| Cu(II) | Oximato-bridged dimers/polymers | Various | Strong Antiferromagnetic Coupling | |
| Cu(II) | Trimetallic cyanoxime complex | Various | Antiferromagnetic | |
| Ni(II) | [Ni(oaoH)(oaoH₂)]tcnq | Square planar | Metallic/Semiconducting | scispace.com |
Supramolecular Chemistry and Materials Science Applications of Oxamide Oxime Complexes
Design and Engineering of Supramolecular Architectures
The design and engineering of supramolecular architectures using oxamide (B166460) oxime complexes hinge on the principles of molecular self-assembly, where molecules spontaneously organize into well-defined, stable structures.
Self-Assembly Processes Leading to Defined Architectures
The self-assembly of oxamide oxime-based metal complexes is primarily driven by a network of hydrogen bonds. Specifically, intermolecular hydrogen bonds form between the oximic oxygen atoms and the amino nitrogen atoms of adjacent complex molecules. This directional and cooperative bonding leads to the formation of predictable and robust supramolecular structures. The oxime functional group (—C(R)=NOH) itself is a key player in this process, offering both a hydrogen bond donor (OH) and two acceptor sites (the nitrogen and oxygen atoms), making O–H···N hydrogen bonds a common and stable motif. scispace.com
Formation of Tubular Channels and Porous Frameworks
A remarkable outcome of the self-assembly of certain this compound metal complexes is the formation of tubular channels and porous frameworks. Nickel(II) and palladium(II) complexes of oxamide oximes substituted with hexyl chains, for example, crystallize in a hexagonal space group, where the complex molecules are linked by hydrogen bonds to create infinite tubular channels. These channels develop along the c-axis of the crystal and are interconnected in the ab plane, forming a two-dimensional hexagonal array.
These metal-organic open frameworks possess channels with diameters of approximately 10 Å. The formation of such porous structures is a significant finding, as materials with well-defined pores are highly sought after for applications in gas storage and separation. The tunable nature of the pore sizes in these frameworks, achieved by modifying the constituent molecules, makes them promising candidates for creating effective gas adsorption materials.
The stability and regularity of these channels are a direct consequence of the robust hydrogen-bonding network. The oximic oxygen atoms and the amino nitrogen atoms are crucial in establishing the connections that define these tubular structures. researchgate.net This ordered arrangement distinguishes these materials from many other known vic-dioxime metal complexes, which typically exhibit simple stacking in the solid state.
Correlation between Alkyl Chain Length, Metal Center, and Supramolecular Channel Formation
The formation of these intricate tubular channels is not universal and is highly dependent on the specific molecular components of the complex, namely the length of the alkyl chains attached to the this compound ligand and the nature of the central metal ion. nih.gov
Systematic studies on nickel(II) and palladium(II) complexes with oxamide oximes bearing alkyl chains of varying lengths (from C4 to C8) have provided significant insights into these structure-property relationships. nih.govrsc.org X-ray diffraction analyses revealed that while all the studied palladium(II) complexes formed infinite tubular channels, only the hexyl-substituted nickel(II) complex exhibited this architecture. nih.govrsc.org
This observation highlights the critical role of both the metal center and the alkyl chain length. Conformational analyses suggest that the orientation of the alkyl chains relative to the planar central core of the complex is a key determinant in the formation of these channels. nih.govrsc.org The alkyl chains are not merely filling empty space but appear to cooperate in the formation of these ordered structures. The interplay between the size and coordination geometry of the metal ion and the length and conformation of the alkyl substituents dictates the final supramolecular assembly. For instance, in some cases, increasing the alkyl chain length can influence the thermal stability of the resulting gel networks, a property related to the supramolecular organization. mdpi.com
Table 1: Influence of Metal Center and Alkyl Chain Length on Tubular Channel Formation in this compound Complexes
| Metal Center | Alkyl Chain Length | Tubular Channel Formation | Reference |
| Palladium(II) | Butyl (C4) | Yes | nih.gov |
| Palladium(II) | Pentyl (C5) | Yes | nih.gov |
| Palladium(II) | Hexyl (C6) | Yes | nih.gov |
| Palladium(II) | Heptyl (C7) | Yes | nih.gov |
| Palladium(II) | Octyl (C8) | Yes | nih.gov |
| Nickel(II) | Butyl (C4) | No | nih.gov |
| Nickel(II) | Pentyl (C5) | No | nih.gov |
| Nickel(II) | Hexyl (C6) | Yes | nih.gov |
| Nickel(II) | Heptyl (C7) | No | nih.gov |
| Nickel(II) | Octyl (C8) | No | nih.gov |
Polymer Chemistry Applications
The oxime functional group, central to the chemistry of this compound, has also found significant utility in the realm of polymer science. Its unique reactivity allows for the creation of dynamic and functional polymeric materials.
Utilization of Oxime Functionality as Reversible Linkages in Dynamic Polymeric Materials
The reversible nature of the oxime bond under specific conditions makes it an excellent candidate for creating dynamic covalent polymers, also known as covalent adaptable networks (CANs). rsc.org These materials possess the robustness of covalently cross-linked polymers but can also be reprocessed, repaired, or recycled.
The formation of an oxime linkage results from the condensation reaction between a hydroxylamine (B1172632) and an aldehyde or ketone. mdpi.com This reaction is reversible, and the dynamic nature of the oxime bond can be switched "on" or "off" by tuning the acidity. nih.gov In strongly acidic conditions, the equilibrium shifts, allowing for bond exchange and reorganization of the polymer network. rsc.orgnih.gov This reversibility allows for the material to be reshaped and even self-heal. For example, poly(oxime-urethanes) have been developed that exhibit catalyst-free healable and recyclable properties due to the reversible nature of the oxime-carbamate structures at elevated temperatures. acs.orgpku.edu.cn The dynamic nature of these bonds can impart properties like stress relaxation and shape memory to the polymeric materials. mdpi.com
Application of Oxime Click Chemistry in Polymer Synthesis and Functionalization
The reaction to form an oxime is a type of "click chemistry," a class of reactions that are highly efficient, selective, and proceed under mild conditions with high yields and minimal byproducts. rsc.orgacs.orgnih.gov This has made oxime chemistry a powerful tool for both the synthesis of polymers and their subsequent functionalization. rsc.org
Oxime click chemistry has been employed for the rapid synthesis of high molecular weight step-growth polymers. researchgate.net The efficiency of the reaction allows for polymerizations to be completed in minutes at moderate temperatures. researchgate.net This method is versatile and tolerant of various functional groups, enabling the creation of functional polymers with controlled end-group chemistry. researchgate.net
Furthermore, oxime chemistry provides a facile route for the post-polymerization modification of materials. nih.gov Polymers can be synthesized with pendant ketone or aldehyde groups, which can then be readily functionalized by reaction with various aminooxy-containing molecules. nih.gov This "coupling-to" strategy allows for the attachment of a wide range of functional moieties, leading to the creation of materials with tailored properties for specific applications, such as in biosensing, drug delivery, and tissue engineering. acs.orgnih.gov
Preparation and Characterization of Polymeric Oxime Derivatives
The synthesis of polymeric materials incorporating oxime functionalities can be achieved through several strategic routes. A primary method involves the direct polymerization of monomeric compounds that already contain the oximino group (>C=N-OH). google.com For instance, terpolymer resins can be synthesized through the condensation reaction of an oxime-containing monomer, such as vanillin (B372448) oxime (VO), with formaldehyde (B43269) and a comonomer like p-hydroxyacetophenone (HA). tandfonline.comtandfonline.com This process is typically conducted in the presence of an acid catalyst, such as hydrochloric acid, and involves refluxing the mixture to drive the polymerization. tandfonline.com The resulting terpolymer can be purified by washing with various solvents to remove unreacted monomers and low-molecular-weight copolymers. tandfonline.comtandfonline.com
An alternative approach involves the polymerization of a monomer where the oxime's hydroxyl group is protected by a "hydrogen-blocking group." google.com This strategy prevents the reactive -OH group from interfering with the polymerization process. Following the formation of the polymer backbone, the blocking groups are removed, typically through hydrolysis, to regenerate the oximino groups along the polymer chain. google.com This method allows for the creation of polymeric oximes from monomers that might otherwise be difficult to polymerize directly. google.com The "click chemistry" paradigm has also been applied, utilizing the high efficiency and mild reaction conditions of oxime formation for step-growth polymer synthesis. rsc.orgrsc.org This method can produce high molecular weight polymers rapidly at room temperature. rsc.org
The characterization of these polymeric oxime derivatives is crucial for understanding their structure and properties. A suite of analytical techniques is employed for this purpose. Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the presence of key functional groups, such as the C=N stretching of the oxime, the O-H of the phenolic groups, and the methylene (B1212753) bridges formed during condensation. tandfonline.comtandfonline.com Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in the polymer structure, confirming the incorporation of the different monomer units. tandfonline.comtandfonline.com Gel Permeation Chromatography (GPC) is utilized to determine the number-average molecular weight (Mn) and the polydispersity index (PDI), which are critical indicators of the polymer chain length and distribution. tandfonline.comtandfonline.com Thermal properties are assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide data on thermal stability, decomposition temperatures, and glass transition temperature (Tg). tandfonline.comscirp.org
Table 1: Characterization of a Vanillin Oxime-Formaldehyde-p-Hydroxyacetophenone (VOFHA) Terpolymer
| Characterization Method | Finding | Reference |
|---|---|---|
| FTIR Spectroscopy | Confirmed presence of methylene bridges (1362.6-1439.1 cm⁻¹), C=N stretching of oxime (1664.2 cm⁻¹), and aromatic stretching (1609.2, 1513 cm⁻¹). | tandfonline.com |
| ¹H NMR Spectroscopy | Validated the structure of the monomer and the terpolymer. | tandfonline.comtandfonline.com |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn) found to be 5337.6 g/mol; Polydispersity Index (PDI) was 1.33. | tandfonline.comtandfonline.com |
| Differential Scanning Calorimetry (DSC) | The glass transition temperature (Tg) was determined to be 88 °C. | tandfonline.com |
| Thermogravimetric Analysis (TGA) | The temperature for 50% weight loss was in the range of 348–370 °C, indicating thermal stability. | tandfonline.com |
Incorporation of this compound Complexes as Additives in Copolymers
The incorporation of this compound moieties and their metal complexes into existing copolymer matrices represents a key strategy for enhancing the functional properties of polymeric materials. This approach treats the this compound complex not as a monomer for building the polymer backbone, but as a functional additive. The inclusion of these complexes into polymer matrices has been explored to improve key material characteristics such as mechanical properties and thermal stability.
While detailed studies focusing specifically on this compound complexes as copolymer additives are an emerging area, the principle is well-established in materials science. Amide-based compounds, for example, are known to be effective as burning rate suppressants when added to composite solid propellants. polimi.it The unique structural and electronic properties of this compound complexes, stemming from their bifunctional amide and oxime groups, allow for strong intermolecular interactions, such as hydrogen bonding. When dispersed within a copolymer matrix, these interactions can disrupt polymer chain packing or create new cross-linking points, leading to modified bulk properties. The enhancement of thermal stability, for instance, can be attributed to the inherent stability of the metal complex and its ability to alter the degradation pathways of the host polymer. Similarly, improvements in mechanical strength may arise from the reinforcing effect of the dispersed complex particles and the strong interfacial adhesion between the additive and the polymer matrix.
Advanced Materials Development
Synthesis of Functional Materials with Tailored Properties from Oxamide Oximes
The this compound ligand is a versatile building block for the synthesis of functional materials with properties tailored at the molecular level. Its ability to act as a bidentate, N,N'-chelating agent allows for the formation of stable complexes with a variety of transition metals, including nickel(II), palladium(II), and cobalt(II). scirp.org These complexes are not merely discrete molecules but can serve as programmable units for constructing supramolecular assemblies and functional crystalline materials. scirp.orgresearchgate.net
A prominent example of this is the synthesis of metal-organic open frameworks from alkyl-substituted this compound complexes. Researchers have demonstrated that nickel(II) and palladium(II) complexes of this compound ligands bearing hexyl chains can spontaneously self-assemble in the solid state. This self-assembly is driven by a network of hydrogen bonds involving the oximic oxygen atoms and the amino nitrogen atoms of adjacent complexes. The result is the formation of highly ordered, infinite tubular channels, creating a mesoporous material. The dimensions and packing of these channels can be influenced by the length of the alkyl chains on the ligand and the choice of the central metal ion. nih.gov Such materials are of significant interest for applications ranging from molecular absorption to gas storage.
The properties of these materials can be finely tuned. The charge states of this compound complexes can be modulated by factors such as pH, making them promising for the design of materials with responsive electronic properties. Furthermore, the introduction of specific metal ions can impart catalytic activity or unique magnetic properties to the final material. scirp.org
Table 2: Structural Parameters of Self-Assembled this compound Complexes
| Parameter | Nickel(II) Complex | Palladium(II) Complex | Reference |
|---|---|---|---|
| Ligand | Hexyl-substituted this compound | Hexyl-substituted this compound | |
| Crystal System | Hexagonal | Hexagonal | |
| Space Group | R-3 | R-3 | |
| M–N(oxime) Bond Length (Å) | 1.880(2), 1.862(2) | 1.965(4), 1.973(3) | |
| N-M-N Bond Angle (°) | 81.66(9) | 79.1(2) | |
| Resulting Architecture | Infinite tubular channels | Infinite tubular channels |
Investigation of Metal-Organic Frameworks (MOFs) utilizing this compound Building Blocks
Research has shown that complexes of this compound can form structures described as metal-organic open frameworks. Specifically, nickel(II) and palladium(II) complexes of an alkyl-substituted this compound self-assemble through hydrogen bonds to create frameworks with well-defined tubular channels. These structures are of great interest as potential gas storage materials, as the tunable pore sizes of MOFs constructed from oxamide oximes could allow for selective gas adsorption.
The use of oxime-based ligands in MOF synthesis is an active area of research. While carboxylates are more common linkers, 2-pyridyl oximes have been successfully used to create coordination polymers and MOFs. mdpi.comnih.gov For example, a copper(II)-based MOF incorporating pyridine-2-amidoxime has been synthesized, representing one of the few reported MOFs based on a 2-pyridyl oxime ligand. mdpi.com This highlights the potential for designing a wide range of MOF architectures by selecting different oxime-based building blocks and metal ions. Another strategy involves using pre-synthesized complexes as larger building blocks, which allows for greater control over the properties of the resulting framework. researchgate.net A related approach involves the synthesis of hybrid materials where an oxime is loaded into the pores of a pre-existing MOF, combining the properties of both components, such as for the controlled release of the oxime and capture of other molecules by the framework. nih.gov
Reactivity and Mechanistic Research of Oxime Derivatives in Broader Chemical Contexts
Structure-Activity Relationship (SAR) Studies for Oxime-Containing Chemical Entities
The bifunctional nature of oxamide (B166460) oxime, with its oxime and amide groups, is central to its chemical behavior and potential applications. As a ligand, its structure dictates its coordination preferences and the resulting properties of its metal complexes. For instance, oxamide oxime acts as a bidentate ligand, readily forming stable complexes with various transition metals, including nickel (Ni), platinum (Pt), cobalt (Co), and copper (Cu). researchgate.netiucr.orgiucr.orgscirp.org
Modifications to the this compound structure, such as alkyl substitutions, can significantly influence the properties of its derivatives and their metal complexes. Studies on alkyl-substituted oxamide oximes, for example, have demonstrated their ability to self-assemble into unique tubular channels, affecting properties like gas transport. researchgate.net This highlights how subtle structural changes can lead to distinct supramolecular architectures and functional attributes. In a broader context of oxime-containing compounds, SAR studies have shown that the presence and positioning of the oxime group are crucial for biological activities, such as cytotoxic effects in anticancer research. mdpi.com While specific SAR data for diverse this compound derivatives in biological contexts are less detailed in the provided information, the principles of how the oxime group's environment influences activity are broadly applicable.
Molecular Mechanisms of Interaction
The molecular interactions of this compound are primarily characterized by its strong chelating ability and its role in hydrogen bonding networks.
Coordination Chemistry and Ligand Properties: this compound coordinates to metal centers predominantly through its oxime nitrogen atoms. iucr.org This coordination leads to the formation of stable complexes with unique electronic and structural properties. For example, [Ni(oaoH)(oaoH₂)]tcnq, a complex involving this compound (oaoH) and tetracyanoquinodimethanide (tcnq), behaves as a molecular metal, exhibiting room-temperature metallic conductivity of approximately 20 S/cm and a semiconductor-like transition at around 230 K. The structure of such complexes often involves planar metal complex cations and tcnq radical anions, stabilized by a combination of hydrogen bonds and π-stacking interactions.
Beyond forming discrete complexes, this compound metal complexes can self-assemble into extended structures. Notably, nickel(II) and palladium(II) complexes of alkyl-substituted oxamide oximes have been shown to form infinite tubular channels in the crystal lattice, stabilized by intermolecular hydrogen bonds between the oximic oxygen atoms and amino nitrogen atoms. researchgate.netrsc.org Some of these metal complexes have also demonstrated potential catalytic activity in organic reactions.
Enzyme Inhibition: While direct evidence for this compound as a specific enzyme inhibitor is not extensively detailed, oximes in general are well-known for their interactions with enzymes, particularly acetylcholinesterase (AChE). Oximes can act as reversible inhibitors of AChE and are crucial in reactivating AChE inhibited by organophosphates. nih.govmmsl.cztaylorandfrancis.comnih.gov The ability of oximes to bind to the active site or allosteric sites of AChE highlights a general mechanism of interaction for this functional group. A related compound, N,N'-Dihydroxyoxamide, has been shown to inhibit enzymes like lactate (B86563) dehydrogenase-A through its ability to form stable complexes with metal ions via chelation, disrupting biological pathways. Given this compound's strong chelating properties, it is plausible that its derivatives could interact with metal-dependent enzymes through similar mechanisms.
Nitric Oxide Donation: Oximes and amidoximes, including certain this compound derivatives, have been investigated for their capacity to release nitric oxide (NO). nih.govnih.gov This process typically involves the oxidative release of NO. Nitric oxide plays a vital role in various physiological processes, particularly in cardiovascular health by promoting vasodilation. Research indicates that some oxamide oximes can exhibit cardiotonic effects, suggesting their potential as therapeutic agents, possibly linked to their NO-releasing capabilities. Studies have shown that oximes, such as indole-3-acetaldoxime (IAOx), can produce NO catalyzed by peroxidase (POD) enzymes, indicating an oxidative pathway for NO synthesis in biological systems. nih.gov
Investigation of Electron Transfer and Redox Properties in Oxime Systems
The electronic and redox properties of this compound and its metal complexes are significant, especially concerning their potential in materials science. The tunable charge states of this compound complexes, which are influenced by pH and protonation equilibria, make them promising candidates for designing functional materials.
In particular, conductive nickel(II) complexes, such as [Ni(oaoH)(oaoH₂)]tcnq, exhibit metal-like behavior attributed to mixed valence states within the tetracyanoquinodimethanide (tcnq) stacks. This conductivity is influenced by the electronic properties and interactions within the complex.
More broadly, oxime systems can participate in electron transfer processes. For instance, dissociative electron transfer involving oxime ethers can lead to the formation of iminyl radicals, often accompanied by N-O bond cleavage. libretexts.orgnsf.govbeilstein-journals.org While these specific reactions are discussed for general oxime ethers or β,γ-unsaturated oximes, the presence of the oxime group in this compound suggests its potential involvement in similar redox pathways, particularly in the context of metal coordination where electron transfer can be facilitated. The redox properties of copper, nickel, and palladium complexes with amidato ligands (a class that includes this compound complexes) have also been studied, indicating their electrochemical activity. acs.org
Fundamental Role of the Oxime Group in Directing Molecular Interactions
The oxime functional group (C=N-OH) is pivotal in directing the molecular interactions of this compound, primarily through hydrogen bonding and polarity effects.
Hydrogen Bonding Patterns: this compound is renowned for its pronounced ability to form hydrogen bonds, which are crucial for its crystal packing and supramolecular assemblies. iucr.orgiucr.orgrsc.orgresearchgate.net
Intramolecular Hydrogen Bonds: In metal complexes of this compound, intramolecular hydrogen bonds often form between the oximic oxygen atoms and amino nitrogen atoms. These interactions play a key role in stabilizing specific structural motifs, such as the tubular channel architectures observed in alkyl-substituted this compound metal complexes. researchgate.netrsc.org
Comparison with Related Compounds: The hydrogen bonding patterns in this compound complexes can be compared to those in structurally related compounds like urea (B33335) and oxamide derivatives. For instance, urea and oxamide form one-dimensional hydrogen-bonded networks with distinct repeat distances, influencing their mechanical stability. this compound's ability to form robust hydrogen bond networks contributes to its utility in constructing coordination polymers and metal-organic frameworks (MOFs).
Data Tables
Table 1: Selected Structural Parameters and Properties of this compound Complexes and Related Compounds
| Parameter / Compound | [Ni(oaoH)(oaoH₂)]tcnq | [Pt(oaoH)(oaoH₂)]tcnq | Urea Derivatives | Oxamide Derivatives |
| Room-temperature metallic conductivity (S/cm) | ~20 | - | - | - |
| Semiconductor-like transition (K) | ~230 | - | - | - |
| Hydrogen Bond Length (O-O) (Å) | 2.642(5) | 2.55(2) | - | - |
| 1D Hydrogen-Bonded Network Repeat Distance (Å) | - | - | 4.60 | 5.05 |
Table 2: Intermolecular Hydrogen Bond Distances in Alkyl-Substituted this compound Metal Complexes
| Interaction Type | Compound 1 (Ni complex with hexyl chains) | Compound 2 (Pd complex with hexyl chains) |
| O1—H–N3 (Å) | 2.866(3) | 2.858(5) |
| O1—H–N4 (Å) | 2.991(3) | 2.922(5) |
Q & A
Basic: What are the common synthetic routes for preparing oxamide oxime, and how can researchers optimize reaction conditions for higher yields?
This compound is synthesized via dimerization of ammonium formate derivatives under controlled conditions. A method leveraging the synthetic ammonia-ammonium bicarbonate co-production process involves reacting carbon monoxide and ammonia with concentrated sulfuric acid as a catalyst, followed by dehydrogenation and dehydration . To optimize yields:
- Temperature control : Maintain reaction temperatures between 80–120°C to prevent side reactions.
- Catalyst efficiency : Test acid catalysts (e.g., H₂SO₄) at varying concentrations (5–15%) to balance reactivity and byproduct formation.
- Purification : Use recrystallization from ethanol-water mixtures to isolate high-purity this compound (>98%) .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?
Key techniques include:
- FTIR : Identify oxime (N–O stretch ~930 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups. Gas chromatography coupled with FTIR (GC-FTIR) resolves dynamic isomerization of oximes under varying temperatures .
- NMR : ¹H NMR in DMSO-d₆ shows singlet peaks for NH₂ protons (~6.5 ppm) and multiplet splitting for oxime protons (~8.3 ppm).
- UV-Vis : Monitor π→π* transitions in the 250–300 nm range to assess electronic interactions in metal complexes .
Advanced: How do the electronic properties of this compound-metal complexes influence their conductivity, and what experimental approaches can elucidate these relationships?
This compound forms conductive Ni(II) complexes (e.g., [Ni(oaoH)(oaoH₂)]tcnq) with metal-like behavior due to mixed valence states in tetracyanoquinodimethanide (tcnq) stacks . Methodological insights:
- X-ray diffraction : Analyze bond lengths (e.g., C–N in tcnq ~1.34 Å) to infer charge distribution and doping levels .
- DC conductivity : Use a four-probe method to measure resistivity (σ ~10⁻² S/cm at 300 K) along crystal axes .
- EPR spectroscopy : Detect unpaired electrons in tcnq radicals (g ≈ 2.003) to correlate spin states with conductivity .
Advanced: What challenges arise in determining the excited-state dynamics of this compound, and how can contradictory spectral data be resolved?
Ambiguities in emission properties stem from overlapping n→π* and π→π* transitions. For example, this compound’s S-T (singlet-triplet) splitting (~0.3 eV) complicates assignment of emission origins . Strategies include:
- Temperature-dependent studies : Resolve thermally activated delayed fluorescence (TADF) vs. phosphorescence by measuring lifetime decay at 77 K vs. 298 K .
- Computational modeling : Use TD-DFT to simulate excited-state geometries and compare with experimental emission wavelengths .
- Resonance Raman spectroscopy : Detect vibrational modes (e.g., 1457 cm⁻¹ for neutral tcnq) to clarify charge transfer pathways .
Basic: What are the primary applications of this compound in materials science, and how do its structural features enable these roles?
This compound serves as:
- Coordination polymer precursor : Its bifunctional (amide and oxime) groups enable extended H-bond networks in metal-organic frameworks (MOFs) .
- Slow-release fertilizer : Hydrolytic stability under soil conditions allows gradual nitrogen release .
- Semiconductor dopant : Incorporation into tcnq-based complexes enhances charge mobility in organic electronics .
Advanced: How can researchers address inconsistencies in reported magnetic susceptibility data for this compound-metal complexes?
Discrepancies arise from sample purity and measurement techniques. Solutions:
- Sample preparation : Use diffusion methods to grow single crystals, minimizing defects .
- Faraday balance measurements : Calibrate against Pascal’s constants and subtract diamagnetic contributions (e.g., -2.30 × 10⁻⁴ emu/mol for Ni complexes) .
- Field-dependent studies : Plot χ vs. 1/T to distinguish paramagnetic (Curie-Weiss behavior) from antiferromagnetic interactions .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of fine powders (TLV: 1 mg/m³).
- Storage : Keep in airtight containers away from moisture to prevent hydrolysis.
- Disposal : Neutralize acidic byproducts (e.g., HCN) with NaOH before aqueous waste disposal .
Advanced: What strategies improve the crystallinity of this compound complexes for structural analysis?
- Solvent choice : Grow crystals via slow diffusion of ethanol into aqueous metal salt solutions .
- Temperature gradients : Use a two-chamber cell with a 5–10°C gradient to control nucleation rates .
- Additives : Introduce trace Li⁺ ions to stabilize tcnq stacks during crystallization .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
